molecular formula C19H22FN3O2 B2714599 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one CAS No. 2034397-10-7

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2714599
CAS No.: 2034397-10-7
M. Wt: 343.402
InChI Key: PFXLLLYKXYKLOH-UHFFFAOYSA-N
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Description

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one is a complex organic compound that features a pyrrolidine ring, a fluoropyrimidine moiety, and a phenylpropanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one typically involves multiple steps, starting with the preparation of the fluoropyrimidine and pyrrolidine intermediates. The key steps include:

    Formation of the Fluoropyrimidine Intermediate:

    Synthesis of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and dihaloalkanes.

    Coupling Reactions: The final step involves coupling the fluoropyrimidine and pyrrolidine intermediates with a phenylpropanone derivative under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropyrimidine moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions, especially those involving fluorinated compounds.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can enhance binding affinity and specificity, while the pyrrolidine ring may facilitate interactions with hydrophobic pockets. The phenylpropanone structure can contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate
  • (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone
  • (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Uniqueness

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one is unique due to its specific combination of a fluoropyrimidine moiety, a pyrrolidine ring, and a phenylpropanone structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-2-16-18(20)19(22-13-21-16)25-15-10-11-23(12-15)17(24)9-8-14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXLLLYKXYKLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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